molecular formula C13H12FN3O2 B1382959 2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)- CAS No. 1257864-28-0

2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-

Cat. No. B1382959
M. Wt: 264.27 g/mol
InChI Key: ZQHJPIPGBODVTG-FIBGUPNXSA-N
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Patent
US08748622B2

Procedure details

A reaction flask with stirrer was charged with 20.0 g of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide and 180 g of tetrahydrofuran as solvent. A solution of 18.7 g of 4-chloro-3-trifluoromethyl-phenylisocyanate and 21.1 g of toluene was added dropwise within approximately 90 minutes at room temperature. The resulting solution was stirred for 3 hours to complete the reaction. After then 30 g of tetrahydrofuran and 7.8 g of methanol were added to the reaction mixture. Following 9.0 g of acetyl chloride were added dropwise within 15 minutes to the reaction mixture. After additional stirring for approximately 2 hours the suspension was filtered and the solid was washed with tetrahydofuran (18.2 g) and acetone (136.4 g). The solid was added to a mixture of acetone (268.6 g), water (55.8 g) and an aqueous sodium hydroxide solution (8.2 g, 45% w/w) at 40° C. The mixture was stirred for additional 30 minutes. Then the crystallization was initiated by seeding with crystals of 4-{4-[({[4-chloro-3-(trifluoromethyl)-phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide monohydrate. After cooling to 20° C. 31.6 g of water were added. The suspension was cooled down to approx. 3° C. and stirred for 30 minutes. The product was filtered off, washed with a cold mixture of acetone (106 g) and water (44 g) and dried under reduced pressure (30° C., 80 mbar). In this way 31.8 g (83% of theory) of 4-{4-[({[4-chloro-3-(trifluoromethyl)-phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide monohydrate were obtained as white crystals.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
180 g
Type
solvent
Reaction Step Three
Quantity
7.8 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[O:10])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].C1(C)C=CC=CC=1.CO.C(Cl)(=O)C.[NH2:28][C:29]1[CH:45]=[CH:44][C:32]([O:33][C:34]2[CH:39]=[CH:38][N:37]=[C:36]([C:40]([NH:42][CH3:43])=[O:41])[CH:35]=2)=[CH:31][C:30]=1[F:46]>O1CCCC1>[OH2:10].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH:28][C:29]2[CH:45]=[CH:44][C:32]([O:33][C:34]3[CH:39]=[CH:38][N:37]=[C:36]([C:40]([NH:42][CH3:43])=[O:41])[CH:35]=3)=[CH:31][C:30]=2[F:46])=[O:10])=[CH:4][C:3]=1[C:11]([F:12])([F:13])[F:14] |f:6.7|

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)N=C=O)C(F)(F)F
Name
Quantity
21.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
NC1=C(C=C(OC2=CC(=NC=C2)C(=O)NC)C=C1)F
Name
Quantity
180 g
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
7.8 g
Type
reactant
Smiles
CO
Name
Quantity
30 g
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
were added dropwise within 15 minutes to the reaction mixture
Duration
15 min
STIRRING
Type
STIRRING
Details
After additional stirring for approximately 2 hours the suspension
Duration
2 h
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the solid was washed with tetrahydofuran (18.2 g) and acetone (136.4 g)
ADDITION
Type
ADDITION
Details
The solid was added to a mixture of acetone (268.6 g), water (55.8 g)
CUSTOM
Type
CUSTOM
Details
at 40° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then the crystallization
ADDITION
Type
ADDITION
Details
31.6 g of water were added
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled down to approx. 3° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with a cold mixture of acetone (106 g) and water (44 g)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (30° C., 80 mbar)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O.ClC1=C(C=C(C=C1)NC(=O)NC1=C(C=C(OC2=CC(=NC=C2)C(=O)NC)C=C1)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 31.8 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 150.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.